![molecular formula C15H12F2O3 B6297059 Methyl 4-(benzyloxy)-2,5-difluorobenzoate CAS No. 1416176-76-5](/img/structure/B6297059.png)
Methyl 4-(benzyloxy)-2,5-difluorobenzoate
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Overview
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Schiff Base Ligands
“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the synthesis of Schiff base ligands . These ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
Antioxidant Activity
The synthesized metal (II) complexes derived from “Methyl 4-(benzyloxy)-2,5-difluorobenzoate” have been found to exhibit significant in vitro antioxidant activity . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
Antimicrobial Activity
The metal (II) complexes synthesized from “Methyl 4-(benzyloxy)-2,5-difluorobenzoate” have been found to exhibit significant in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) . The complexes 10, 11, 14 and 15 were most active compounds .
Molecular Docking Studies
“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in molecular docking studies . The molecular docking of ligand H 2 L 2 (2) and its Cu (II) complex (11) with enzyme C. albicans sterol 14-alpha demethylase suggested the hydrophobic binding .
Synthesis of Benzimidazole Derivatives
“Methyl 4-(benzyloxy)-2,5-difluorobenzoate” can be used in the synthesis of benzimidazole derivatives . These derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2,5-difluoro-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-7-13(17)14(8-12(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVBRJLWEIFCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-2,5-difluorobenzoate |
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